molecular formula C9H8N2O3 B15205978 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid

2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid

Cat. No.: B15205978
M. Wt: 192.17 g/mol
InChI Key: QABVLVAWJHEUKN-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous as it is cleaner, with minimal impurity formation, and does not require a metal catalyst. The reaction is carried out at room temperature, and the total conversion is observed in about 6 hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using the electrochemical method mentioned above. This method is robust, scalable, and has a high atom economy, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydrogen peroxide and reducing agents like formamides. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is a common motif in pharmaceutical compounds due to its diverse spectrum of biological activity.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, thereby modulating biological responses. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid can be compared with other similar compounds, such as:

    2-Aminobenzoxazole: This compound has a similar structure but lacks the acetic acid moiety.

    Benzoxazole: This compound is the parent structure and lacks the amino and acetic acid groups.

    2-(2,6-Dichlorophenylamino)phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl}quinazolin-4(3H)one: This compound has been studied for its antibacterial potential.

The uniqueness of this compound lies in its specific structure, which imparts unique biological and chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2-amino-1,3-benzoxazol-7-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c10-9-11-6-3-1-2-5(4-7(12)13)8(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)

InChI Key

QABVLVAWJHEUKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)CC(=O)O

Origin of Product

United States

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